hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride
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Description
Hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride is an impurity of the antithrombotic drug Dabigatran Etexilate . It is a nonpeptide direct thrombin inhibitor .
Molecular Structure Analysis
The molecular formula of hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride is C14H22ClN3O2 .Scientific Research Applications
Advanced Oxidation Processes for Environmental Cleanup
Compounds like "hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride" could be studied in the context of their degradation or transformation through advanced oxidation processes (AOPs). Research such as that by Qutob et al. (2022) on acetaminophen degradation highlights the relevance of understanding the pathways, by-products, and toxicity of chemical transformations in water treatment systems (Qutob et al., 2022).
Drug Efficacy and Safety
Another potential research application could involve the evaluation of the compound's efficacy and safety as a drug. Studies like those on hydroxychloroquine and chloroquine provide frameworks for investigating the clinical applications, side effects, and screening guidelines for new therapeutic agents (Jones, 1999).
Antimicrobial Properties
Compounds with amino and carbamate groups could also be explored for their antimicrobial properties. Marchese et al. (2017) reviewed the antimicrobial activity of eugenol, demonstrating the interest in natural and synthetic compounds as potential antimicrobial agents (Marchese et al., 2017).
Environmental Impact and Removal
Research could also focus on the environmental impact and removal efficiency of such compounds in wastewater treatment plants. Rott et al. (2018) discussed the environmental relevance, biodegradability, and removal of organophosphonates, underscoring the importance of understanding the fate of chemical substances in the environment (Rott et al., 2018).
properties
IUPAC Name |
hexyl N-[amino-(4-aminophenyl)methylidene]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHXBSOVEPWPSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride |
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